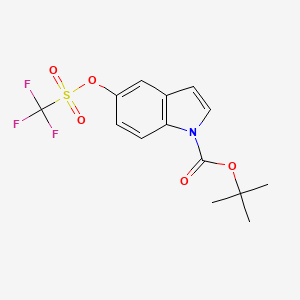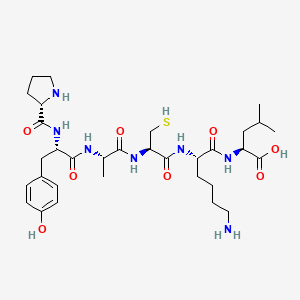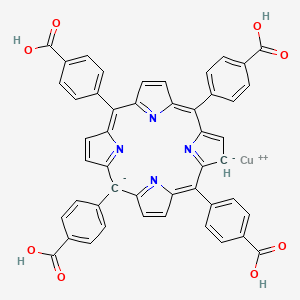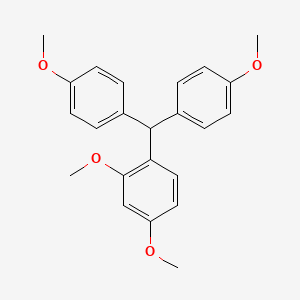
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is a chemical compound that combines the properties of an indole derivative with a trifluoromethanesulfonate group The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to the indole nitrogen using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate would likely involve large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.
Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.
Major Products Formed
Substitution Reactions: The major products are the substituted indole derivatives where the trifluoromethanesulfonate group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the deprotected indole derivative with a free amine group.
Scientific Research Applications
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of indole derivatives.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting biological pathways involving indole derivatives.
Chemical Biology: It can be used in the study of biological systems where indole derivatives play a role, such as in the synthesis of tryptophan analogs.
Mechanism of Action
The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
N-(t-Butoxycarbonyl)-indole: Similar in structure but lacks the trifluoromethanesulfonate group.
5-Indolyl trifluoromethanesulfonate: Similar in structure but lacks the Boc protecting group.
Uniqueness
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This dual functionality allows it to be used in a wider range of synthetic applications, providing both protection for the indole nitrogen and a good leaving group for substitution reactions .
Properties
Molecular Formula |
C14H14F3NO5S |
|---|---|
Molecular Weight |
365.33 g/mol |
IUPAC Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3 |
InChI Key |
YQRXCLOBZMNAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B12513893.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid](/img/structure/B12513903.png)

![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)

![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
